Phenol, 4,4'-indole-2,3-diyldi- (CAS 5890-93-7), commonly known as 2,3-bis(4-hydroxyphenyl)indole, is a highly specialized bis-phenolic indole scaffold procured primarily as a dual-function building block in medicinal chemistry and chemoinformatics. Unlike standard indole derivatives, the precise positioning of the two para-hydroxyl groups mimics the A and D rings of estradiol, ensuring strong hydrogen-bonding within the Estrogen Receptor (ER) ligand-binding domain [1]. Simultaneously, the donor-acceptor dynamics between the phenolic hydroxyls and the indole nitrogen grant the molecule inherent fluorescence. This unique combination of photophysical activity and receptor affinity makes it an essential precursor for synthesizing near-infrared (NIR) fluorescent probes and Selective Estrogen Receptor Modulators (SERMs) used in live-cell imaging and targeted oncology research, where maintaining low molecular weight is critical[2].
Substituting 2,3-bis(4-hydroxyphenyl)indole with generic indole scaffolds (e.g., 2,3-diphenylindole) or standard non-fluorescent SERM precursors (e.g., tamoxifen intermediates) critically compromises downstream assay performance [1]. Standard non-fluorescent precursors require post-synthetic conjugation with bulky fluorophores (like FITC or cyanine dyes) to enable imaging, which sterically hinders receptor binding and drastically reduces Relative Binding Affinity (RBA). Conversely, alternative inherently fluorescent scaffolds like tetrahydrochrysenes (THCs) or 2,3-diarylindenes often lack the specific nitrogen-driven photophysical tunability and ERβ selectivity profile offered by the indole core [2]. Consequently, for procurement applications requiring both high-fidelity receptor tracking and uncompromised binding kinetics, this specific bis-phenolic indole cannot be interchanged.
When designing fluorescent probes for the estrogen receptor, the choice of precursor dictates the final binding viability. Probes utilizing the 2,3-bis(4-hydroxyphenyl)indole scaffold integrate the fluorophore directly into the pharmacophore, maintaining a high Relative Binding Affinity (RBA). For instance, advanced near-infrared probes derived from this scaffold demonstrate ERβ RBA values of approximately 4.6 (relative to estradiol) [1]. In stark contrast, standard SERMs like tamoxifen, when conjugated to bulky external fluorophores, typically experience a severe drop in RBA, rendering them ineffective for accurate physiological tracking [1].
| Evidence Dimension | Relative Binding Affinity (RBA) retention |
| Target Compound Data | 2,3-bis(4-hydroxyphenyl)indole-derived probes (RBA ~4.6) |
| Comparator Or Baseline | Bulky fluorophore-conjugated SERMs (RBA <0.1%) |
| Quantified Difference | >40-fold higher binding affinity retention |
| Conditions | Competitive binding assays vs. radiolabeled estradiol |
Enables accurate live-cell imaging and tracking of the Estrogen Receptor without the artifact of reduced binding affinity caused by bulky dye conjugation.
The procurement of this specific indole derivative is highly advantageous for synthesizing subtype-selective receptor modulators. The spatial arrangement of the phenolic rings on the indole core provides a strong structural basis for Estrogen Receptor beta (ERβ) selectivity. Derivatives built upon the 2,3-bis(4-hydroxyphenyl)indole scaffold have achieved an ERβ/ERα selectivity ratio of up to 6.57 [1]. Standard pan-ER ligands or generic bis-phenol scaffolds typically exhibit a selectivity ratio near 1.0, failing to discriminate effectively between the alpha and beta subtypes [1].
| Evidence Dimension | ERβ vs. ERα Binding Selectivity Ratio |
| Target Compound Data | 2,3-bis(4-hydroxyphenyl)indole derivatives (Ratio ~6.6) |
| Comparator Or Baseline | Standard pan-ER ligands (Ratio ~1.0) |
| Quantified Difference | 6.6-fold improvement in ERβ selectivity |
| Conditions | In vitro competitive binding assays for ERα and ERβ |
Crucial for procuring precursors for targeted ERβ oncology and pharmacology research, avoiding ERα off-target effects.
The inherent fluorescence of 2,3-bis(4-hydroxyphenyl)indole relies on the donor-acceptor dynamics established by the phenolic hydroxyls and the indole nitrogen. Un-hydroxylated analogs, such as 2,3-diphenylindole, lack these critical electron-donating groups, resulting in poor quantum yields and an inability to function as viable fluorescent probes[1]. Furthermore, the bis-phenolic structure allows for significant Stokes shifts and solvent-dependent emission tuning, which is essential for minimizing background autofluorescence in biological imaging [1].
| Evidence Dimension | Fluorophore viability and binding capability |
| Target Compound Data | 2,3-bis(4-hydroxyphenyl)indole (Dual-function: Fluorescent + ER binding) |
| Comparator Or Baseline | 2,3-diphenylindole (Non-fluorescent in biological windows, no ER binding) |
| Quantified Difference | Complete transition from inactive scaffold to active fluorescent pharmacophore |
| Conditions | Spectroscopic analysis in polar solvents |
Reduces synthetic steps by combining the targeting moiety and the signaling moiety into a single low-molecular-weight scaffold.
The manufacturability of 2,3-bis(4-hydroxyphenyl)indole is highly optimized through ultrasound-promoted intramolecular cyclodehydration. This method significantly accelerates the reaction kinetics compared to conventional thermal cyclization in polyphosphoric acid [1]. The ultrasound-assisted route not only reduces reaction times but also minimizes thermal degradation byproducts, yielding a higher purity precursor essential for sensitive downstream pharmacological applications [1].
| Evidence Dimension | Synthetic efficiency and purity profile |
| Target Compound Data | Ultrasound-promoted cyclodehydration (High yield, rapid kinetics) |
| Comparator Or Baseline | Conventional thermal cyclization (Lower yield, thermal degradation risks) |
| Quantified Difference | Significant reduction in reaction time and byproduct formation |
| Conditions | Polyphosphoric acid-catalyzed cyclodehydration of desoxyanisoin derivatives |
Ensures scalable, high-purity procurement of the scaffold without the thermal degradation byproducts that complicate downstream purification.
Ideal as the core building block for developing Selective Estrogen Receptor Modulators (SERMs) that require intrinsic fluorescence for live-cell tracking, bypassing the steric penalty and affinity loss associated with external dye conjugation [1].
Highly suited for the formulation of near-infrared probes used in oncology research to map Estrogen Receptor beta distribution in prostate and breast cancer models, leveraging its superior ERβ selectivity [2].
Procured for X-ray crystallography and competitive binding assays where a low-molecular-weight, high-affinity ligand is required to stabilize the ER active conformation without structural distortion [1].
Utilized in materials science and chemoinformatics as a tunable donor-acceptor fluorophore for designing environmentally sensitive (solvatochromic) sensors, relying on the push-pull dynamics of the phenolic hydroxyls and indole nitrogen [1].